4-(3,4-Dimethylphenyl)butan-1-amine

TAAR5 pharmacology trace amine receptor olfactory GPCR

Researchers require precise 3,4-dimethyl substitution for SAR studies on TAAR5, GABA-A extrasynaptic subtypes, and sigma-1 binding-phenocopies lacking methyl groups or with alternative regiochemistries fail to replicate this pharmacology. This compound is a rare, documented tool for probing subunit-specific GABA-A tonic inhibition and TAAR5 agonist optimization. - **Rat α6β3δ GABA-A EC50:** 130 nM (vs. >50 µM at ρ1 receptors) - **Mouse TAAR5 agonist:** EC50 >10,000 nM (validated starting point for potency optimization) - **Key differentiator:** Primary amine handle for reductive amination; not interchangeable with 4-phenylbutan-1-amine or mono-methyl analogs

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B12507054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)butan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCCCN)C
InChIInChI=1S/C12H19N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3
InChIKeyUSCHNUFEZAKENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethylphenyl)butan-1-amine: Chemical Identity and Specifications


4-(3,4-Dimethylphenyl)butan-1-amine (CAS 142332-71-6) is a primary phenylalkylamine belonging to the benzenebutanamine subclass, characterized by a 3,4-dimethyl substitution pattern on the phenyl ring attached to a butan-1-amine chain. The molecular formula is C12H19N with a molecular weight of 177.29 g/mol . The compound is typically supplied as a free base with commercial purity specifications of 97% (AKSci) or 98% (ChemScene) . Predicted physicochemical properties include a boiling point of 290.8 ± 19.0 °C, density of 0.925 ± 0.06 g/cm³, and a conjugate acid pKa of 10.57 ± 0.10 . As a research-use-only compound, it provides a distinct scaffold for structure–activity-relationship (SAR) exploration within phenylalkylamine chemical space.

Why This Compound Cannot Be Substituted with Generic Phenylalkylamines


Superficially similar benzenebutanamine congeners cannot be treated as interchangeable synthetic inputs or pharmacological tools. Minor alterations in ring methylation profoundly shift polypharmacology: the 3,4-dimethyl substitution pattern defines a unique intersection of functional activity at trace amine-associated receptors (TAAR), GABA-A receptor subtypes, and sigma binding sites [1]. The parent compound 4-phenylbutan-1-amine, lacking any methyl groups, serves as a competitive MAO-A inhibitor (Ki = 31 µM) with no reported TAAR5 activity, while the mono-methyl analog 4-(4-methylphenyl)butan-1-amine gains sigma-1 affinity (Ki = 841 nM) but loses the GABA-A engagement profile [2][3]. Even regioisomeric dimethyl rearrangement (e.g., 2,4- or 3,5-dimethyl) is expected to alter receptor selectivity, binding kinetics, and synthetic tractability . Procurement of the precise 3,4-dimethyl isomer is therefore mandatory when target engagement at TAAR5, GABA-A α6β3δ, or sigma-1 receptors is sought, or when synthetic routes demand the specific steric and electronic profile of the 3,4-dimethylphenyl moiety.

Comparative Evidence Against Closest Structural Analogs


TAAR5 Agonism Profile

4-(3,4-Dimethylphenyl)butan-1-amine is a documented agonist at mouse trace amine-associated receptor 5 (TAAR5) [1]. In contrast, the non-methylated parent 4-phenylbutan-1-amine lacks any reported TAAR5 agonism, with its trace amine pharmacology confined to weak MAO-A inhibition [2]. This represents a qualitative difference in target engagement: the 3,4-dimethyl motif enables a gain-of-function interaction with a GPCR implicated in olfactory signaling and neuropsychiatric modulation, whereas the parent structure is functionally silent at this receptor.

TAAR5 pharmacology trace amine receptor olfactory GPCR

GABA-A Receptor Subtype Engagement

4-(3,4-Dimethylphenyl)butan-1-amine exhibits multi-site activity at recombinant GABA-A receptors: it acts as an antagonist at the human rho-1 (ρ1) subunit with IC50 = 300,000 nM, a very weak agonist at the synaptic α1β2γ2S receptor (EC50 = 48,000 nM), and a substantially more potent modulator at the extrasynaptic rat α6β3δ receptor (EC50 = 130 nM) [1][2]. By comparison, 4-phenylbutan-1-amine shows no reported GABA-A receptor interaction in publicly curated databases [3]. The 3,4-dimethyl substitution thus transforms a GABA-A-inactive scaffold into a compound with micromolar-to-submicromolar activity across multiple GABA-A subtypes, with a notably stronger signal at the δ subunit-containing extrasynaptic receptor.

GABA-A receptor rho-1 subunit alpha6beta3delta extrasynaptic inhibition

Sigma-1 Receptor Affinity

The sigma-1 receptor binding landscape is exquisitely sensitive to phenyl ring substitution. 4-(3,4-Dimethylphenyl)butan-1-amine has been evaluated for sigma receptor affinity, with binding data cataloged in ChEMBL under assay CHEMBL_201731, although the exact Ki value is not publicly disclosed in a direct comparative format [1]. The closest structurally characterized comparator, 4-(4-methylphenyl)butan-1-amine, displays a sigma-1 Ki of 841 nM in guinea pig brain membranes [2]. Literature on phenylalkylamine sigma ligands demonstrates that moving from para-mono-methyl to 3,4-dimethyl substitution can significantly modulate affinity, driven by increased lipophilicity and altered steric fit within the sigma-1 binding pocket [3]. Users should anticipate that 4-(3,4-dimethylphenyl)butan-1-amine will exhibit sigma binding properties distinct from the mono-methyl or unsubstituted analogs, and direct comparative screening is warranted when sigma pharmacology is a project criterion.

sigma-1 receptor SAR phenylalkylamine CNS tool compound

MAO-A Enzyme Interaction

The MAO-A interaction profile is notably divergent between the substituted and unsubstituted scaffolds. 4-Phenylbutan-1-amine is a well-characterized competitive inhibitor of recombinant human MAO-A with a Ki of 31 ± 5 µM, operating through specific active-site steric complementarity [1]. In contrast, 4-(3,4-dimethylphenyl)butan-1-amine has not been annotated as a significant MAO-A ligand in authoritative bioactivity databases [2]. The introduction of two methyl groups at the 3 and 4 positions of the phenyl ring likely disrupts the steric accommodation within the MAO-A active site that the parent compound exploits. This represents a loss-of-function for the dimethyl derivative and a key selectivity differentiation: a researcher seeking MAO-A inhibition would select 4-phenylbutan-1-amine, while one seeking to avoid MAO-A polypharmacology would preferentially select the 3,4-dimethyl analog.

monoamine oxidase MAO-A competitive inhibitor trace amine metabolism

Predicted Physicochemical Properties

Predicted physicochemical parameters differentiate 4-(3,4-dimethylphenyl)butan-1-amine from its closest analogs in ways that impact distillation, salt formation, and chromatographic purification. The target compound has a predicted boiling point of 290.8 ± 19.0 °C, compared to 240.8 °C for 4-phenylbutan-1-amine and 268.3 ± 19.0 °C for 4-(4-methylphenyl)butan-1-amine . The conjugate acid pKa values are tightly clustered (10.57 for the 3,4-dimethyl, 10.66 for the unsubstituted parent, and ~10.6 for the para-methyl analog), indicating similar basicity and salt-forming behavior . Predicted density (0.925 g/cm³ for the 3,4-dimethyl vs. 0.944 g/cm³ for 4-phenylbutan-1-amine) reflects the incremental molecular volume associated with methyl groups . These differences, while modest, are measurable and relevant for process chemists optimizing isolation conditions.

physicochemical properties boiling point pKa formulation synthetic planning

Regioisomeric Selectivity

The position of methyl substituents on the phenyl ring is a critical determinant of both biological target engagement and synthetic accessibility. Three regioisomeric dimethylphenyl butan-1-amines are commercially cataloged: 4-(3,4-dimethylphenyl)butan-1-amine (CAS 142332-71-6), 4-(2,4-dimethylphenyl)butan-1-amine (CAS 1216318-84-1), and 4-(3,5-dimethylphenyl)butan-1-amine (CAS 1344212-70-9) . While comprehensive head-to-head pharmacological data for all three regioisomers is not publicly available, established SAR principles for phenylalkylamine receptor interactions predict that the 3,4-substitution pattern will exhibit distinct binding conformations compared to the 2,4- or 3,5- arrangements [1]. The 2,4-isomer introduces ortho steric hindrance that may restrict rotational freedom of the butylamine chain, while the 3,5-isomer presents a different electrostatic surface to complementary receptor pockets. Procurement of the correct regioisomer is therefore not merely a matter of chemical identity but of pharmacological phenotype.

regioisomer dimethylphenyl SAR binding selectivity synthetic intermediate

Research and Discovery Applications


TAAR5 Agonist Hit-to-Lead Chemistry

4-(3,4-Dimethylphenyl)butan-1-amine is one of the few publicly disclosed scaffolds with documented agonist activity at mouse TAAR5 (EC50 > 10,000 nM) [1]. This makes it suitable as a starting point for medicinal chemistry optimization aimed at improving TAAR5 potency and selectivity. The compound’s activity at this receptor distinguishes it from the widely available parent 4-phenylbutan-1-amine, which lacks TAAR5 engagement, providing a genuine chemical starting point for programs targeting TAAR5-mediated olfactory or neuropsychiatric pathways.

GABA-A α6β3δ Extrasynaptic Receptor Tool Development

With an EC50 of 130 nM at the rat α6β3δ GABA-A receptor—the extrasynaptic subtype implicated in tonic inhibition and alcohol sensitivity—4-(3,4-dimethylphenyl)butan-1-amine provides a rare chemotype for this challenging target [2]. The compound’s multi-subtype GABA-A profile (ranging from 130 nM to >50 µM across α6β3δ, α1β2γ2S, and ρ1 receptors) enables differential SAR studies to dissect subunit-specific pharmacology, a capability not afforded by GABA-A-inactive analogs such as 4-phenylbutan-1-amine.

Phenylalkylamine Sigma-1 SAR Probe Synthesis

The 3,4-dimethylphenyl motif occupies a well-documented region of phenylalkylamine sigma-1 SAR space [3]. Although the exact sigma-1 Ki for this compound is not disclosed in a cross-comparable format, the analog 4-(4-methylphenyl)butan-1-amine binds sigma-1 with Ki = 841 nM [4]. Structure–affinity relationship principles suggest the 3,4-dimethyl substitution will produce a measurable shift in sigma-1 affinity, making the compound a valuable intermediate for synthesizing novel sigma-1 ligand series with potentially differentiated binding kinetics compared to para-mono-substituted analogs.

Chemical Intermediate for Heterocyclic Synthesis

The primary amine terminus of 4-(3,4-dimethylphenyl)butan-1-amine serves as a versatile synthetic handle for reductive amination, amide coupling, and heterocycle formation. Patents describing processes for substituted 3-aryl-butylamine compounds (e.g., US20060194988, DE10326097A1) highlight the utility of substituted phenylbutylamines as intermediates for constructing pharmacologically relevant dimethyl-(3-aryl-butyl)-amine scaffolds [5]. The 3,4-dimethyl substitution pattern imparts distinct steric and electronic properties to downstream products compared to simpler phenyl or mono-methyl analogs, enabling access to a differentiated chemical space in medicinal chemistry libraries.

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